N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide
Description
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The presence of the triazoloquinazoline core structure contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLBJDVLWKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Key Synthesis Steps
Critical parameters include:
- Temperature : Ullmann coupling requires >120°C for effective C–N bond formation.
- Catalyst loading : Palladium catalysts at 5 mol% optimize cross-coupling efficiency.
- Solvent polarity : Toluene enhances aryl coupling selectivity over DMF.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Nuclear magnetic resonance (NMR) confirms regiochemistry: the triazole proton resonates at δ 8.2–8.5 ppm, while the acetamide methyl group appears at δ 2.1 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 436.1321).
Applications and Derivatives
The compound’s triazoloquinazoline core exhibits kinase inhibitory activity, as seen in analogous structures targeting Polo-like kinase 1 (Plk1). Structural analogs with varied aryl groups (e.g., 4-fluorophenyl) show enhanced bioavailability, suggesting avenues for further optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds with triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide. For instance:
- Mechanism of Action : Compounds with triazolo and quinazoline moieties have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Case Study : A study demonstrated that derivatives of triazoloquinazoline exhibited significant growth inhibition in various cancer cell lines. For example, compounds were tested against SNB-19 and OVCAR-8 cell lines, showing percent growth inhibitions (PGIs) exceeding 85% .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease .
- Research Findings : In vitro studies indicated that certain derivatives showed promising AChE inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Significant growth inhibition in SNB-19 and OVCAR-8 |
| Neuroprotective Effects | Acetylcholinesterase inhibition | Promising AChE inhibitory activity observed |
Mechanism of Action
The mechanism of action of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, leading to the inhibition of DNA replication and transcription . This action results in the disruption of cellular processes in microorganisms, contributing to its antimicrobial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, characterized by the presence of a triazole ring fused with a quinazoline structure. Its molecular formula is , with a molecular weight of approximately 351.84 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5 |
| Molecular Weight | 351.84 g/mol |
| LogP | 4.8735 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 42.783 Ų |
This compound exhibits multiple biological activities primarily through enzyme inhibition and interaction with cellular pathways:
- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that derivatives of quinazolinone-triazole hybrids possess IC50 values ranging from 6.31 to 49.9 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) .
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit anticancer properties by targeting various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Inhibition Studies : A study found that triazole-acetamide hybrids exhibited strong α-glucosidase inhibitory activity with IC50 values significantly lower than traditional inhibitors . This indicates potential for managing diabetes through carbohydrate metabolism modulation.
- Antitumor Efficacy : Research on quinazoline derivatives revealed that some compounds inhibited epidermal growth factor receptor (EGFR) with IC50 values as low as 0.096 µM against MCF7 cells . This highlights the potential for developing targeted cancer therapies based on this compound class.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications in substituents can enhance biological activity. For example, the introduction of methoxy groups at specific positions significantly improved inhibitory potency against α-glucosidase .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Basic Synthesis and Characterization
Q: What are the key steps for synthesizing N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide, and how can reaction conditions be optimized? A:
- Synthetic Route : Start with anthranilic acid derivatives to form the triazoloquinazoline core. Use nucleophilic substitution with chloroacetyl chloride or similar reagents to introduce the acetamide side chain. Solvents like DMF or ethanol and catalysts like triethylamine (TEA) improve reaction efficiency .
- Optimization : Monitor reactions via TLC and adjust parameters (e.g., temperature: 60–80°C, pH 7–9) to maximize yield. Recrystallize with pet-ether for purification .
- Characterization : Confirm structure via H/C NMR (peaks for triazole, quinazoline, and acetamide moieties) and IR (C=O stretch at ~1650 cm). Mass spectrometry validates molecular weight .
Advanced Reaction Design
Q: How can computational methods streamline the design of chemical reactions for triazoloquinazoline derivatives? A:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. This reduces trial-and-error in optimizing conditions (e.g., solvent polarity, catalyst choice) .
- Reaction Path Search : Tools like ICReDD integrate computational and experimental data to identify optimal reaction parameters (e.g., regioselectivity in triazole ring formation) .
- Case Study : For analogs with fluorophenyl groups, simulations predicted enhanced stability via fluorine’s electron-withdrawing effects, validated experimentally .
Structural-Activity Relationship (SAR) Analysis
Q: What methodologies are recommended for SAR studies of this compound’s bioactivity? A:
- Functional Group Variation : Synthesize derivatives with substitutions (e.g., methylsulfanyl, nitro, or methoxy groups) on the phenyl ring. Compare antimicrobial or anticancer activity using standardized assays (e.g., MIC values or IC) .
- Data Interpretation : Use multivariate analysis to correlate structural features (e.g., Cl substitution at position 4) with bioactivity. For example, 4-chlorophenyl analogs showed 2–3× higher potency in kinase inhibition assays compared to unsubstituted derivatives .
Handling Data Contradictions in Biological Assays
Q: How should researchers address conflicting bioactivity data across studies? A:
- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to rule out experimental variability .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO stock solutions) .
- Cross-Study Comparison : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity assays) and apply statistical tools (ANOVA) to resolve discrepancies .
Purification Challenges
Q: What advanced techniques improve purification of this hydrophobic compound? A:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3) to enhance crystal formation. Slow cooling (1°C/min) improves yield .
- Membrane Separation : Explore nanofiltration for large-scale purification, leveraging molecular weight cutoffs (~500 Da) .
Analytical Method Development
Q: How can researchers validate analytical methods for quantifying this compound in complex matrices? A:
- LC-MS/MS : Develop a method with MRM transitions for the parent ion (e.g., m/z 450 → 332) and validate linearity (R > 0.99), LOD (≤10 ng/mL), and recovery (>90%) .
- Stability Testing : Assess photodegradation under UV light and thermal stability at 40°C for 72 hours .
Scale-Up Considerations
Q: What engineering principles apply to scaling up synthesis from lab to pilot plant? A:
- Reactor Design : Use continuous-flow reactors to maintain temperature control and reduce side reactions (e.g., triazole ring decomposition) .
- Process Simulation : Model heat/mass transfer using Aspen Plus to predict solvent evaporation rates and optimize stirring speed .
- Waste Mitigation : Implement solvent recovery systems (e.g., DMF distillation) to align with green chemistry principles .
Interdisciplinary Collaboration
Q: How can computational chemists and experimentalists collaborate effectively on this compound? A:
- Shared Workflow :
- Computational team predicts viable derivatives (e.g., replacing Cl with CF).
- Synthetic team validates feasibility and scales synthesis.
- Biologists test activity, feeding results back into computational models .
- Tools : Use platforms like KNIME or Pipeline Pilot for data integration and real-time collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
